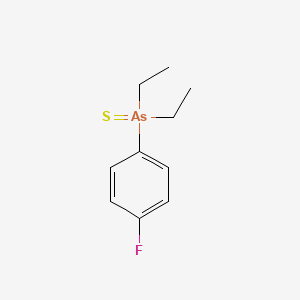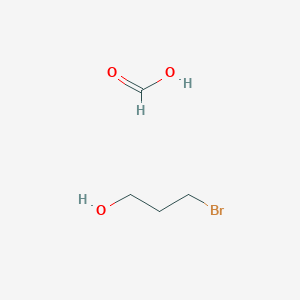
3-Bromopropan-1-ol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopropan-1-ol, also known as 3-Bromo-1-propanol, is an organic compound with the molecular formula C3H7BrO. It is a primary alcohol where the hydroxyl group is attached to the third carbon of a three-carbon chain, with a bromine atom attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromopropan-1-ol can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, 3-Bromopropan-1-ol is produced by the bromination of 1-propanol. This process involves the use of bromine and a catalyst, such as phosphorus tribromide, to facilitate the reaction. The product is then separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromopropan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: It acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include 3-hydroxypropyl derivatives.
Oxidation: Products include 3-bromopropanal and 3-bromopropanoic acid.
Reduction: The major product is 1-propanol.
Aplicaciones Científicas De Investigación
3-Bromopropan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromopropan-1-ol involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by a nucleophile, leading to the formation of various substituted products. The hydroxyl group can also participate in oxidation and reduction reactions, forming different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-propanol: Similar structure but with the bromine atom on the second carbon.
3-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-Bromo-3-chloropropane: Contains both bromine and chlorine atoms on the carbon chain.
Uniqueness
3-Bromopropan-1-ol is unique due to its specific reactivity as an electrophile and its ability to undergo various chemical transformations. Its applications in the synthesis of specialized dyes and polymers highlight its importance in scientific research and industrial processes .
Propiedades
Número CAS |
53452-10-1 |
|---|---|
Fórmula molecular |
C4H9BrO3 |
Peso molecular |
185.02 g/mol |
Nombre IUPAC |
3-bromopropan-1-ol;formic acid |
InChI |
InChI=1S/C3H7BrO.CH2O2/c4-2-1-3-5;2-1-3/h5H,1-3H2;1H,(H,2,3) |
Clave InChI |
AGVKXBSMWIQIII-UHFFFAOYSA-N |
SMILES canónico |
C(CO)CBr.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
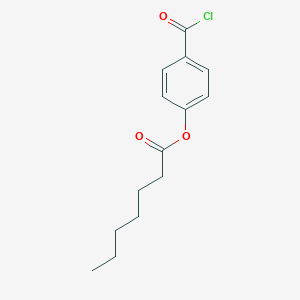
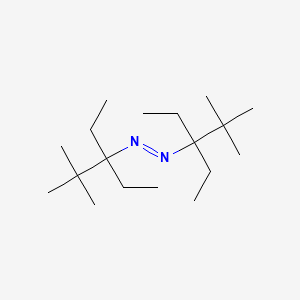

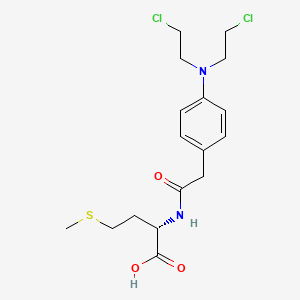
![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
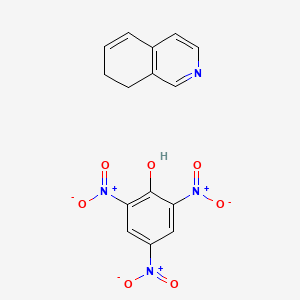


![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
